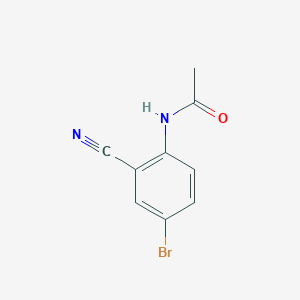

N-(4-Bromo-2-cyanophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-Bromo-2-cyanophenyl)acetamide” is a chemical compound with the molecular formula C8H8BrNO. Its molecular weight is 214.059 .

Synthesis Analysis

The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3, (H,10,11) .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 214.059 and its molecular formula of C8H8BrNO .Scientific Research Applications

1. Pharmacological Properties

Research has demonstrated the synthesis and pharmacological assessment of novel acetamide derivatives, including compounds like N-(4-Bromo-2-cyanophenyl)acetamide. These compounds exhibit potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of bromo, tert-butyl, and nitro groups in these compounds contributes to their effectiveness (Rani et al., 2016).

2. Microwave-Assisted Synthesis and Biological Assessment

Another study involved microwave-assisted synthesis of acetamide derivatives, including this compound. These compounds showed selective high inhibitory effects against microbial species like Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).

3. Antimicrobial and Hemolytic Activity

The synthesis and antimicrobial evaluation of certain acetamide derivatives showed that they possess significant activity against various microbial species. This indicates potential applications in antimicrobial therapies (Gul et al., 2017).

4. Heterocyclic Synthesis

2-Cyano-N-(4-sulfamoylphenyl) acetamide and related compounds have been used as building blocks for the synthesis of polyfunctionalized heterocyclic compounds. This highlights their versatility in chemical synthesis and drug design (Gouda, 2014).

5. Potential Pesticides

Certain derivatives of N-alkyl and N-aryl-2,4-dichlorophenoxyacetamide, which include N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been identified as potential pesticides. Their characterization suggests applications in pest control (Olszewska et al., 2008).

6. Dibromohydration Synthesis

The dibromohydration of N-(2-alkynylaryl)acetamide, a process essential in organic synthesis, has been described for the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamides, which include this compound derivatives. This method offers a metal-free, mild condition for synthesis (Qiu et al., 2017).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-bromo-2-cyanophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKVVIWCXVGLLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)

![2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2355809.png)

![2-Chloro-N-methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B2355814.png)

![ethyl 2-({[(4-methyl-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2355816.png)